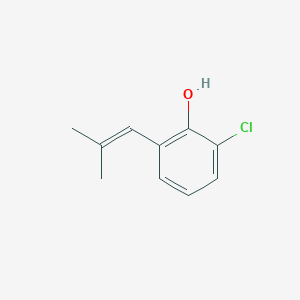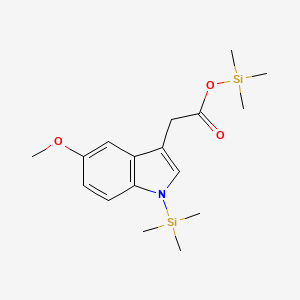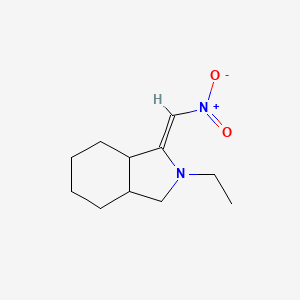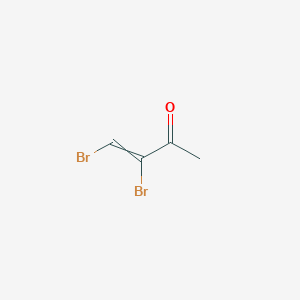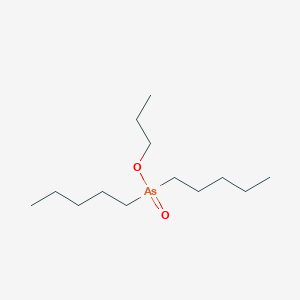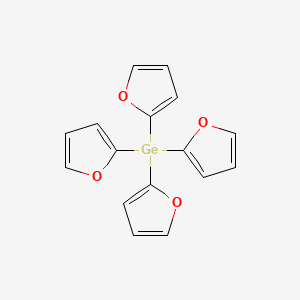
Germane, tetra-2-furanyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germane, tetra-2-furanyl- is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of four 2-furanyl groups attached to a central germanium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Germane, tetra-2-furanyl- typically involves the reaction of germanium tetrachloride with 2-furanyl lithium or 2-furanyl magnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to ensure complete substitution of the chlorine atoms with 2-furanyl groups.
Industrial Production Methods: Industrial production of Germane, tetra-2-furanyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: Germane, tetra-2-furanyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can lead to the formation of germanium hydrides.
Wissenschaftliche Forschungsanwendungen
Germane, tetra-2-furanyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its role as an antioxidant and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: Germane, tetra-2-furanyl- is used in the production of advanced materials, including semiconductors and polymers.
Wirkmechanismus
The mechanism of action of Germane, tetra-2-furanyl- involves its interaction with molecular targets and pathways within cells. The compound can act as a ligand, binding to specific receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
- Germane, tetra-2-thienyl-
- Germane, tetra-2-pyridyl-
- Germane, tetra-2-phenyl-
Comparison: Germane, tetra-2-furanyl- is unique due to the presence of the 2-furanyl groups, which impart distinct chemical and physical properties Compared to Germane, tetra-2-thienyl-, it has a different electronic structure, leading to variations in reactivity and stability
Eigenschaften
CAS-Nummer |
55811-78-4 |
|---|---|
Molekularformel |
C16H12GeO4 |
Molekulargewicht |
340.9 g/mol |
IUPAC-Name |
tetrakis(furan-2-yl)germane |
InChI |
InChI=1S/C16H12GeO4/c1-5-13(18-9-1)17(14-6-2-10-19-14,15-7-3-11-20-15)16-8-4-12-21-16/h1-12H |
InChI-Schlüssel |
HFNKPJYZCXQEDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)[Ge](C2=CC=CO2)(C3=CC=CO3)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide](/img/structure/B14627050.png)
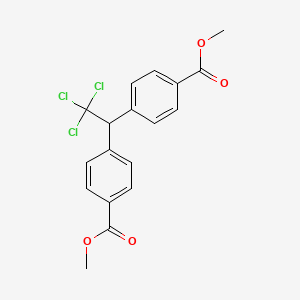
![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)
